1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3/c1-11-5-18-20(6-11)9-12-7-19(8-12)10-13-4-14(16)2-3-15(13)17/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJBNSIXWHMXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine and Diketones
Pyrazole rings are typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For 4-methyl substitution:
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Reagents : Methylhydrazine and acetylacetone (2,4-pentanedione) react in ethanol at reflux (78°C) for 6–8 hours.
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Mechanism : Nucleophilic attack by hydrazine on diketone carbonyl groups, followed by dehydration.
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Yield : ~85% (crude), with purification via recrystallization in ethanol-water (1:1 v/v).
Equation :
Hydroxymethylation
Introducing the hydroxymethyl group at the 4-position:
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Mannich Reaction : Formaldehyde and ammonium chloride in acetic acid at 50°C for 4 hours.
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Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and solvent evaporation.
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Purity : >95% by HPLC after silica gel chromatography (hexane:ethyl acetate, 3:1).
Synthesis of 1-[(2,5-Difluorophenyl)methyl]azetidine
Azetidine Ring Construction
Azetidine synthesis often employs ring-closing strategies:
Substitution with 2,5-Difluorobenzyl Group
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Alkylation : Azetidine reacts with 2,5-difluorobenzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
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Isolation : Extraction with ethyl acetate, washed with brine, and dried over MgSO₄.
Coupling of Pyrazole and Azetidine Intermediates
Activation of Hydroxymethyl Group
Nucleophilic Substitution
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Conditions : 1-[(2,5-Difluorophenyl)methyl]azetidine (1.2 eq) added to activated pyrazole in THF at 25°C for 24 hours.
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Workup : Filtration through Celite®, solvent removal, and purification via flash chromatography (CH₂Cl₂:MeOH, 95:5).
Optimization and Scalability
Catalyst Screening
Recrystallization Protocols
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Solvent System : Ethanol-water (40–60% v/v) at 10°C yields crystalline product with 99.6% purity.
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Scale-Up : Pilot batches (100 g) achieve consistent yields (72–75%) under reflux conditions.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 277.31 g/mol | HRMS (ESI+) |
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| Purity | >99.5% | HPLC (C18, 0.1% TFA) |
| LogP | 2.8 | Shake-flask method |
Challenges and Mitigation Strategies
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Regioselectivity in Pyrazole Formation : Use of methylhydrazine ensures preferential 1,3-substitution, minimizing 1,5-isomers.
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Azetidine Ring Strain : Low-temperature reactions (−30°C) prevent ring-opening during alkylation.
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Purification Difficulties : Sequential chromatography and recrystallization eliminate residual solvents and byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Linear Synthesis | 55 | 98.2 | High |
| Convergent Approach | 65 | 99.6 | Moderate |
| One-Pot Cyclization | 48 | 97.5 | Low |
The convergent building block approach (Section 4) offers optimal balance between yield and scalability, aligning with trends in modern heterocyclic synthesis .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with azetidine and pyrazole structures may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that similar compounds can act as inhibitors of kinases involved in cancer pathways.
- Anti-inflammatory Effects : The presence of the pyrazole moiety is associated with anti-inflammatory activity. Compounds with this structure have been investigated for their potential to modulate inflammatory responses in various diseases.
- Neurological Applications : Some derivatives of pyrazoles are being studied for their neuroprotective effects. This compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease.
The biological activity of 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX), which are involved in the inflammatory process.
- Receptor Modulation : It could modulate receptors related to pain and inflammation, providing a pathway for analgesic effects.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic methods include:
- Azetidine Formation : The initial step often involves the synthesis of the azetidine ring through cyclization reactions.
- Pyrazole Synthesis : The pyrazole component can be synthesized via condensation reactions involving hydrazine derivatives.
- Final Coupling : The final product is obtained through coupling reactions that link the azetidine and pyrazole components.
Case Studies
Several studies have documented the applications of similar compounds in drug discovery:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives that showed promising anticancer activity against various cancer cell lines. The mechanism involved inhibition of the target enzyme's activity, leading to reduced cell proliferation.
- Anti-inflammatory Research : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain pyrazole derivatives exhibited significant anti-inflammatory effects in animal models by reducing cytokine levels and inhibiting COX enzymes.
- Neuroprotective Effects : A recent investigation highlighted the neuroprotective potential of azetidine-containing compounds in models of neurodegeneration, suggesting a pathway for developing new treatments for neurological disorders.
Mechanism of Action
The mechanism by which 1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the azetidine and pyrazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Pyrazole Moieties
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride ()
- Molecular Formula : C₇H₁₃Cl₂N₃
- Molecular Weight : 210.11 g/mol
- Key Features : Lacks the 2,5-difluorophenylmethyl substituent, resulting in reduced lipophilicity (clogP ≈ 0.5 vs. estimated 2.5–3.0 for the target compound). The absence of fluorine may diminish metabolic stability and target-binding affinity compared to the target compound .
1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine hydrochloride ()
- Molecular Formula : C₁₀H₁₁ClF₂N₄
- Molecular Weight : 260.67 g/mol
- Key Features : Replaces the pyrazole and azetidine with a triazole ring and primary amine. The triazole’s planar structure may enhance π-π stacking but reduce conformational flexibility compared to the azetidine-pyrazole system in the target compound. The 2,5-difluorophenyl group is retained, suggesting shared electronic properties .
Pyrazole Derivatives with Fluorinated Aromatic Substituents
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Molecular Formula : C₂₆H₂₀F₂N₆O₂
- Molecular Weight : 510.48 g/mol
- Key Features: Incorporates a pyrazolo[3,4-d]pyrimidine core and a 3-fluorophenyl group. The extended chromenone system increases molecular weight and complexity .
1-[[(2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole ()
- Molecular Formula : C₁₂H₁₁F₂N₃O
- Molecular Weight : 251.23 g/mol
- Key Features : Contains an oxirane (epoxide) ring instead of azetidine. The epoxide’s reactivity contrasts with the azetidine’s stability, suggesting divergent metabolic pathways. The shared 2,5-difluorophenyl group implies similar electronic profiles .
Pharmacologically Active Pyrazolines and Pyrazoles
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole ()
- Molecular Formula : C₃₈H₃₀N₄O
- Molecular Weight : 558.68 g/mol
- Key Features : A pyrazoline derivative with bulky biphenyl and methoxyphenyl groups. The dihydro-pyrazoline core introduces partial saturation, increasing flexibility compared to the target compound’s rigid azetidine. The methoxy group enhances solubility but reduces metabolic stability relative to fluorine .
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile ()
- Molecular Formula : C₂₀H₁₅N₃O
- Molecular Weight : 313.36 g/mol
- Key Features: Features acetyl and cyano substituents, which may engage in hydrogen bonding or dipole interactions.
Comparative Analysis Table
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazole + Azetidine | 2,5-Difluorophenylmethyl, Methyl | ~300 (estimated) | High rigidity, moderate lipophilicity |
| 1-(Azetidin-3-yl)-4-methyl-1H-pyrazole (Ev9) | Pyrazole + Azetidine | None (simpler derivative) | 210.11 | Lower clogP, reduced metabolic stability |
| 1-{1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methanamine (Ev5) | Triazole | 2,5-Difluorophenylmethyl, Amine | 260.67 | Planar triazole, potential for π-π stacking |
| Pyrazolo[3,4-d]pyrimidine (Ev4) | Pyrazolo-pyrimidine | 3-Fluorophenyl, Thiazole | 510.48 | High molecular complexity, fluorinated |
| Epoxide-Triazole (Ev10) | Triazole + Oxirane | 2,5-Difluorophenylmethyl | 251.23 | Reactive epoxide, similar fluorine pattern |
Research Implications
- Azetidine vs.
- Fluorine Positioning : The 2,5-difluorophenyl group (shared with Ev5 and Ev10) may optimize electronic effects and metabolic stability compared to 3-fluorophenyl (Ev4) .
- Synthetic Considerations : Copper-mediated coupling (Ev2) or Suzuki-Miyaura reactions (Ev4) could be adapted for synthesizing analogues with varying aromatic substituents .
Biological Activity
1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of azetidines and pyrazoles. Its unique structure suggests potential applications in medicinal chemistry, particularly due to the presence of both azetidine and pyrazole rings, which are known for their diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name is 1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole. It has a molecular formula of C15H18F2N3 and a molecular weight of 283.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H18F2N3 |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | 1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
| CAS Number | 2548983-97-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The biological activity was evaluated against various bacterial strains using standard methods such as the well diffusion method. Results indicated that compounds with similar structural motifs exhibited significant antibacterial effects against Gram-negative and Gram-positive bacteria.
Anti-inflammatory Effects
Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The anti-inflammatory activity was assessed through in vitro assays measuring COX-1 and COX-2 inhibition. The compound demonstrated promising results, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the pyrazole ring significantly influences biological activity. For instance, modifications at the 4-position of the pyrazole ring can enhance antibacterial and anti-inflammatory properties.
Case Studies
- Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .
- Anti-inflammatory Testing : In vivo studies involving formalin-induced paw edema demonstrated that the compound significantly reduced inflammation compared to control groups. This suggests its efficacy in managing inflammatory conditions .
Q & A
Q. Basic Research Focus
- Enzyme Targets : Screen against kinases, carbonic anhydrases, or GPCRs using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- IC50 Determination : Dose-response curves (0.1–100 μM) with triplicate measurements. highlights pyrazole derivatives inhibiting carbonic anhydrase isoforms (CAH1, CAH2) at nanomolar ranges .
- Control Compounds : Compare with known inhibitors (e.g., acetazolamide for CA inhibition) to validate assay sensitivity .
How can computational modeling (e.g., DFT) aid in predicting the compound's reactivity and interaction with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. used DFT to optimize geometries and predict hydrogen-bonding interactions with biological targets .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes. For pyrazole-triazole hybrids (), docking into kinase ATP-binding pockets revealed hydrophobic interactions with fluorophenyl groups .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and metabolic stability, critical for optimizing pharmacokinetic profiles .
What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Q. Advanced Research Focus
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation. highlights fluorinated pyrazoles with improved metabolic half-lives due to reduced CYP450 oxidation .
- Bioavailability Studies : Measure plasma concentrations via LC-MS/MS after oral administration. Adjust formulations (e.g., PEGylation) to enhance solubility if poor absorption is observed .
- Off-Target Profiling : Use proteome-wide affinity chromatography () to identify unintended interactions, explaining discrepancies between in vitro potency and in vivo outcomes .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence the compound's binding affinity and selectivity?
Q. Advanced Research Focus
- SAR Studies : Compare analogues in (chlorophenyl) and (fluorophenyl). Fluorine’s electronegativity enhances hydrogen-bonding with target residues, while chlorine increases lipophilicity, affecting membrane permeability .
- Crystallographic Overlays : Superimpose structures (e.g., PDB entries in ) to quantify steric clashes or improved van der Waals contacts .
- Thermodynamic Profiles : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
